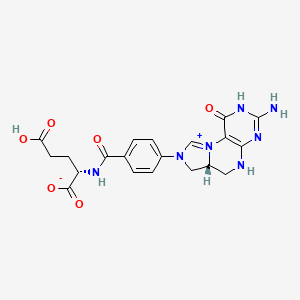
1-(4-Chlorophenyl)guanidine carbonate(1:x)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)guanidine carbonate(1:x) is an organic compound with the molecular formula C8H10ClN3O3 It is a derivative of guanidine, characterized by the presence of a chlorophenyl group attached to the guanidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)guanidine carbonate(1:x) can be synthesized through several methods. One common approach involves the reaction of 4-chloroaniline with cyanamide, followed by the addition of carbon dioxide to form the carbonate salt. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of 1-(4-Chlorophenyl)guanidine carbonate(1:x) often involves large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures consistent product quality. Additionally, purification steps, including crystallization and filtration, are employed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Chlorophenyl)guanidine carbonate(1:x) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed:
Oxidation: Oxidized derivatives such as nitro compounds or carboxylic acids.
Reduction: Reduced derivatives like amines or alcohols.
Substitution: Substituted guanidine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)guanidine carbonate(1:x) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of guanidine derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)guanidine carbonate(1:x) involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and electrostatic interactions with biological molecules, leading to the modulation of their activity. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular processes such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Fluorophenyl)guanidine carbonate
- 1-(4-Methoxyphenyl)guanidine carbonate
- 1-(4-Ethylphenyl)guanidine carbonate
Comparison: 1-(4-Chlorophenyl)guanidine carbonate(1:x) is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs, such as 1-(4-Fluorophenyl)guanidine carbonate and 1-(4-Methoxyphenyl)guanidine carbonate, the chlorophenyl derivative exhibits different reactivity and potency in various applications. The electron-withdrawing nature of the chlorine atom can influence the compound’s stability and interaction with biological targets .
Conclusion
1-(4-Chlorophenyl)guanidine carbonate(1:x) is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable tool for researchers and industry professionals alike.
Eigenschaften
Molekularformel |
C8H10ClN3O3 |
|---|---|
Molekulargewicht |
231.63 g/mol |
IUPAC-Name |
carbonic acid;2-(4-chlorophenyl)guanidine |
InChI |
InChI=1S/C7H8ClN3.CH2O3/c8-5-1-3-6(4-2-5)11-7(9)10;2-1(3)4/h1-4H,(H4,9,10,11);(H2,2,3,4) |
InChI-Schlüssel |
PSJXYVNFYRIDPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=C(N)N)Cl.C(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 4-[3-(trifluoromethyl)phenoxy]benzoate](/img/structure/B8779386.png)



![4-Piperidinamine, N-methyl-N-[2-(trifluoromethyl)phenyl]-](/img/structure/B8779425.png)
![methyl 4-[(1H-benzoimidazol-1-yl)methyl]benzoate](/img/structure/B8779431.png)



